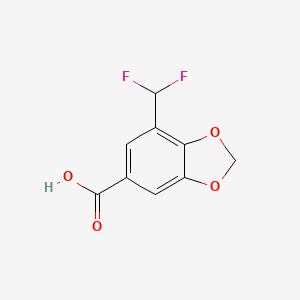
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid, also known as DBDCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDCB is a fluorinated analog of benzodioxole, which is a common structural motif found in many biologically active compounds.
Applications De Recherche Scientifique
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression. In material science, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been used as a building block for the synthesis of fluorescent dyes and polymers. In chemical biology, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been used as a probe to study the activity of HDACs and other enzymes.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid involves the inhibition of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDACs are overexpressed in many types of cancer, making them attractive targets for anticancer drugs. 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid binds to the active site of HDACs and prevents them from removing acetyl groups from histones, leading to changes in gene expression and cell death.
Biochemical and Physiological Effects:
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have significant biochemical and physiological effects in various cell lines and animal models. In cancer cells, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In normal cells, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have minimal toxicity, making it a promising candidate for further development as an anticancer drug. Additionally, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has several advantages for lab experiments, including high purity, stability, and solubility in common organic solvents. However, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has some limitations, including its relatively high cost and limited availability. Additionally, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid may have off-target effects on other enzymes, making it important to use appropriate controls in experiments.
Orientations Futures
There are several future directions for research on 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid, including the development of more potent and selective HDAC inhibitors, the synthesis of fluorescent probes for imaging HDAC activity in cells, and the investigation of the role of HDACs in other diseases, such as neurodegenerative disorders. Additionally, the development of new synthetic methods for 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid and its analogs may lead to the discovery of new compounds with improved properties for scientific research and drug development.
Méthodes De Synthèse
The synthesis of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid involves the reaction of 2,3-dihydroxybenzoic acid with difluoromethyl bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid. The synthesis of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been optimized to produce high yields and purity, making it a suitable compound for scientific research applications.
Propriétés
IUPAC Name |
7-(difluoromethyl)-1,3-benzodioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-8(11)5-1-4(9(12)13)2-6-7(5)15-3-14-6/h1-2,8H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQMKHMMNRWYKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)
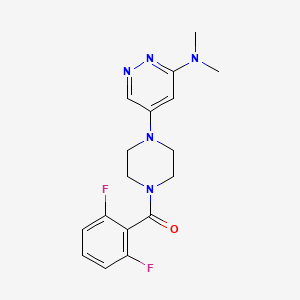
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
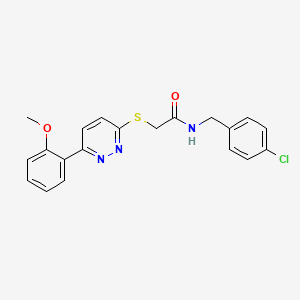

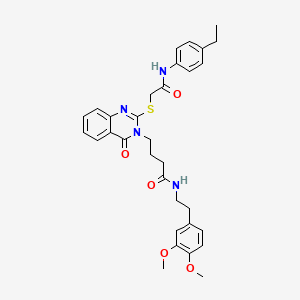
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
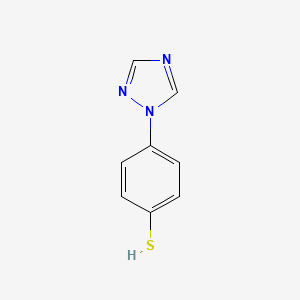
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)
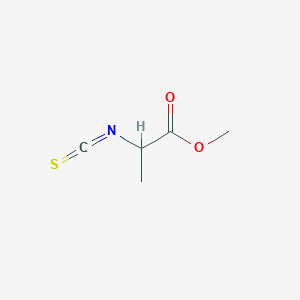

![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)